molecular formula C11H9N3O3 B1524464 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1311315-98-6

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1524464
M. Wt: 231.21 g/mol
InChI Key: USQBSCKYDNNCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the CAS Number: 1311315-98-6 . It has a molecular weight of 231.21 . The IUPAC name for this compound is 5-(aminocarbonyl)-1-phenyl-1H-pyrazole-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H, (H2,12,15) (H,16,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

  • Summary of the Application: The compound “5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid” and its derivatives have been identified as potential inhibitors of Factor XIa (FXIa), a major target for anticoagulant drug discovery . The inhibition of FXIa is considered beneficial in reducing the risk of bleeding, a common side effect of anticoagulant drugs .
  • Methods of Application or Experimental Procedures: The researchers replaced the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in a known FXIa inhibitor with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . This led to the creation of a new scaffold that fused the privileged fragments into a pharmacophore for FXIa inhibitors . A series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives with different P1, P1’, and P2’ moieties were synthesized and assessed for their FXIa inhibitory potency .
  • Results or Outcomes: The structure-activity relationship (SAR) of these derivatives was systematically investigated, leading to the identification of the lead compound 7za . This compound exhibited good in vitro inhibitory potency against FXIa (Ki = 90.37 nM) and excellent in vitro coagulation activities (1.5× aPTT in rabbit plasma = 43.33 μM) . The binding mode of 7za with FXIa was studied, and it was found that the 2-methylcyclopropanecarboxamide group of 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, suggesting a highly efficient binding manner .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-carbamoyl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQBSCKYDNNCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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